![molecular formula C30H21Br2ClN2O4S B420692 5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B420692.png)
5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, including halogenation, sulfonylation, and coupling reactions. The process begins with the bromination of naphthalene to form 1-bromo-2-naphthol. This intermediate is then reacted with 4-bromo-3-chloroaniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s bromine and sulfonyl groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, such as signal transduction, gene expression, and enzyme activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-naphthyl)benzamide: Similar structure but lacks the sulfonyl and additional bromine groups.
3-chloro-4-bromoaniline: Contains similar halogen and amine groups but lacks the naphthyl and sulfonyl moieties.
N-(4-methylphenyl)sulfonamide: Shares the sulfonyl group but differs in the aromatic substitution pattern.
Uniqueness
5-BROMO-N-{4-[(1-BROMONAPHTHALEN-2-YL)OXY]-3-CHLOROPHENYL}-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C30H21Br2ClN2O4S |
|---|---|
Molecular Weight |
700.8g/mol |
IUPAC Name |
5-bromo-N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C30H21Br2ClN2O4S/c1-18-6-11-22(12-7-18)40(37,38)35-26-13-9-20(31)16-24(26)30(36)34-21-10-15-27(25(33)17-21)39-28-14-8-19-4-2-3-5-23(19)29(28)32/h2-17,35H,1H3,(H,34,36) |
InChI Key |
USANAFOPKFDVQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Br)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)OC4=C(C5=CC=CC=C5C=C4)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


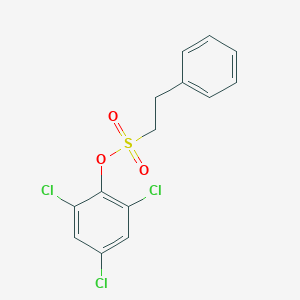
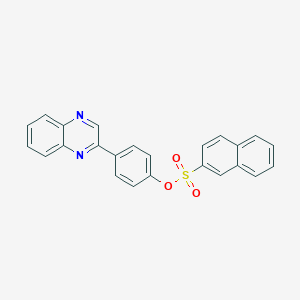
![ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B420618.png)

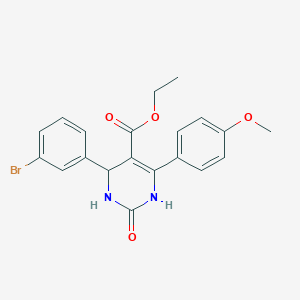
![2-amino-4-(1,3-benzodioxol-5-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B420621.png)
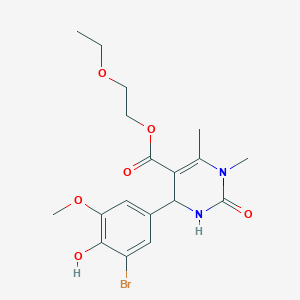
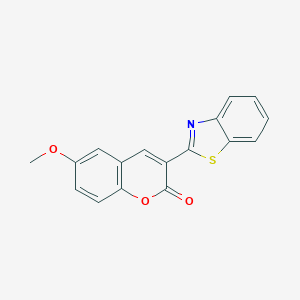
![9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE](/img/structure/B420627.png)
![9A,11A-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 3-CYCLOHEXYLPROPANOATE](/img/structure/B420628.png)
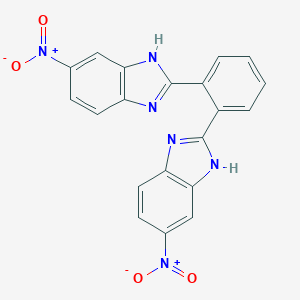
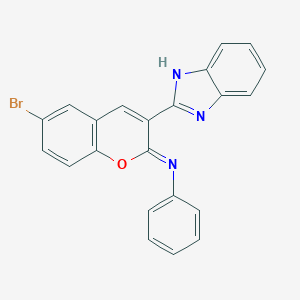
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{4-nitrophenyl}acrylamide](/img/structure/B420633.png)
![4-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]phenyl methyl ether](/img/structure/B420635.png)
